molecular formula C18H22N4O2 B12267114 N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12267114
M. Wt: 326.4 g/mol
InChI Key: TXBKUMIMZICGAG-UHFFFAOYSA-N
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Description

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methoxypyridine moiety. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and catalytic processes to ensure high yield and purity. The use of automated reactors and stringent reaction conditions helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of methoxypyridine and pyridine moieties, along with the piperidine ring, makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

(2-methoxypyridin-3-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H22N4O2/c1-21(16-7-3-4-10-19-16)14-8-12-22(13-9-14)18(23)15-6-5-11-20-17(15)24-2/h3-7,10-11,14H,8-9,12-13H2,1-2H3

InChI Key

TXBKUMIMZICGAG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=C(N=CC=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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